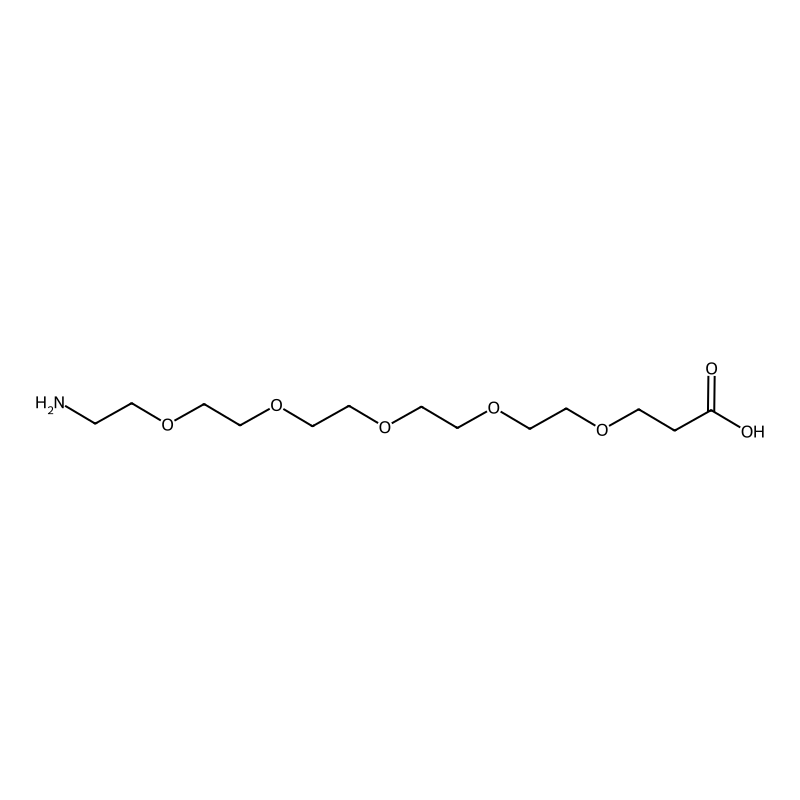

Amino-PEG5-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Amino-Polyethylene Glycol 5-Acid, also known as Amino-PEG5-acid, is a biocompatible compound characterized by the presence of an amino group and a terminal carboxylic acid group attached to a polyethylene glycol (PEG) backbone. The chemical structure consists of a hydrophilic PEG chain, which enhances solubility in aqueous environments, making it suitable for various biological applications. This compound is often utilized in the field of bioconjugation, particularly for modifying proteins and other biomolecules to improve their pharmacokinetic properties and reduce immunogenicity .

Amino-PEG5-acid primarily participates in amine-reactive crosslinking reactions. The amino group can react with various electrophiles, such as N-hydroxysuccinimide esters, to form stable amide bonds. This reaction typically occurs under physiological pH conditions (pH 7.2 to 9) and can be influenced by factors such as buffer composition and temperature . The reactivity of Amino-PEG5-acid allows it to serve as a versatile linker in the conjugation of drugs, proteins, or other therapeutic agents.

The biological activity of Amino-PEG5-acid is largely attributed to its ability to enhance the solubility and stability of conjugated biomolecules. PEGylation, the process of attaching PEG chains to drugs or proteins, can significantly improve their pharmacokinetic profiles by increasing circulation time in the bloodstream, reducing renal clearance, and lowering immunogenic responses . Additionally, the hydrophilic nature of the PEG moiety can enhance cell permeability and facilitate drug delivery.

Amino-PEG5-acid can be synthesized through several methods:

- Direct PEGylation: This involves the reaction of polyethylene glycol with amino acids or other compounds containing carboxylic acid groups.

- Esterification: The carboxylic acid group can be formed through esterification reactions involving PEG derivatives and suitable carboxylic acids.

- Use of Active Esters: The amino group can react with activated forms of carboxylic acids (e.g., N-hydroxysuccinimide esters) to yield Amino-PEG5-acid efficiently .

Amino-PEG5-acid finds applications across various fields:

- Biopharmaceuticals: Enhancing the solubility and stability of therapeutic proteins.

- Drug Delivery Systems: Serving as a linker for targeted drug delivery formulations.

- Diagnostics: Used in the development of diagnostic assays due to its ability to modify biomolecules without significantly altering their activity .

- Tissue Engineering: As a component in hydrogels for scaffolding in tissue regeneration applications.

Interaction studies involving Amino-PEG5-acid typically focus on its reactivity with primary amines and other nucleophiles. Research indicates that the presence of the amino group facilitates conjugation with various biomolecules, leading to stable complexes that retain functional activity. Furthermore, studies have shown that PEGylated compounds demonstrate reduced interaction with serum proteins compared to their non-PEGylated counterparts, which may contribute to prolonged circulation times in vivo .

Several compounds share structural similarities with Amino-PEG5-acid but differ in their functional groups or chain lengths. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Polyethylene Glycol | Linear polymer without reactive functional groups | Non-reactive; primarily used as a solvent or carrier |

| Amino-Polyethylene Glycol 4-Acid | Similar structure but shorter PEG chain | Provides different solubility and pharmacokinetic properties |

| N-(Amino-Polyethylene Glycol)-N-bis(Polyethylene Glycol 4-Acid) | Contains multiple PEG chains for enhanced solubility | Increased molecular weight may affect distribution |

| Polyethylene Glycol Monomethyl Ether | Methyl ether modification on PEG | Alters solubility characteristics; less hydrophilic |

Amino-PEG5-acid stands out due to its balance between hydrophilicity and reactivity, making it particularly effective for bioconjugation applications while maintaining favorable pharmacokinetic properties .

Amino-polyethylene glycol five-acid represents a critical bifunctional polyethylene glycol derivative with significant applications in bioconjugation and pharmaceutical chemistry [1]. This compound features a molecular formula of C13H27NO7 and a molecular weight of 309.4 grams per mole, containing both an amino group and a terminal carboxylic acid separated by five ethylene glycol units [12]. The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media while providing structural flexibility for bioconjugation applications [1].

Stepwise Polyethylene Glycol Chain Elongation Techniques

The synthesis of amino-polyethylene glycol five-acid requires precise control of chain length through stepwise elongation methodologies that ensure monodisperse products [8]. These approaches have evolved from traditional polymerization methods to sophisticated stepwise techniques that provide exact molecular weight control [8].

Etherification Reactions for Ethylene Oxide Addition

Etherification reactions form the foundation of polyethylene glycol chain construction through controlled ethylene oxide addition [24] [25]. The Williamson ether synthesis represents the most widely employed method for polyethylene glycol chain elongation, involving nucleophilic substitution reactions between alkoxides and alkyl halides [24]. This mechanism proceeds through an SN2 pathway characterized by inversion of stereochemistry at the leaving group site [25].

The etherification process utilizes primary alkyl halides or sulfonate esters as electrophilic partners with alkoxide nucleophiles [25]. Optimal conditions require the use of polar aprotic solvents such as dimethyl sulfoxide or hexamethylphosphoric triamide to enhance nucleophilicity while minimizing competing elimination reactions [25]. Temperature control proves critical, with reactions typically conducted between 60 degrees Celsius and 80 degrees Celsius to achieve complete conversion [8].

Recent advances have introduced base-labile protecting groups for one-pot polyethylene glycol elongation procedures [8]. These methodologies eliminate the need for intermediate isolation and purification steps, reducing synthetic complexity from three steps in two reaction vessels to two steps in a single vessel [8]. The phenethyl protecting group demonstrates particular stability under basic Williamson ether formation conditions while remaining readily removable under controlled basic deprotection [8].

Table 1: Etherification Reaction Conditions for Polyethylene Glycol Chain Extension

| Reaction Parameter | Optimal Range | Solvent System | Temperature (°C) | Reaction Time (hours) |

|---|---|---|---|---|

| Base Concentration | 1.2-2.5 equivalents | Tetrahydrofuran | 60-80 | 3-12 |

| Alkyl Halide Loading | 1.5 equivalents | Dimethyl sulfoxide | 25-60 | 6-24 |

| Protecting Group Stability | pH 8-12 | Dimethylformamide | 0-25 | 1-6 |

Protecting Group Strategies (for example, Fluorenylmethoxycarbonyl for Amino Group)

Protecting group strategies enable selective functionalization during amino-polyethylene glycol five-acid synthesis [4] [10]. The fluorenylmethoxycarbonyl protecting group serves as the gold standard for amino protection due to its base-labile nature and compatibility with polyethylene glycol synthesis conditions [10]. This protecting group exhibits an approximate half-life of six seconds in twenty percent piperidine in dimethylformamide solution [10].

The fluorenylmethoxycarbonyl group provides orthogonal protection relative to acid-labile groups commonly employed in polyethylene glycol synthesis [20]. Deprotection occurs under mild basic conditions using piperidine or diethylamine in organic solvents, allowing regeneration of the amino functionality without affecting other synthetic intermediates [10]. Alternative protecting groups include tert-butoxycarbonyl groups for acid-labile protection and benzyl groups for hydrogenolysis-based deprotection [20].

Protecting group selection requires careful consideration of synthetic route compatibility and deprotection conditions [20]. The choice between acid-labile and base-labile protecting groups depends on the overall synthetic strategy and the presence of other functional groups that might be affected during deprotection [4]. Modern synthetic approaches favor base-labile protecting groups for their compatibility with nucleophilic substitution conditions required for ether bond formation [8].

Table 2: Protecting Group Characteristics for Amino-Polyethylene Glycol Synthesis

| Protecting Group | Deprotection Conditions | Stability (pH Range) | Compatibility | Deprotection Time |

|---|---|---|---|---|

| Fluorenylmethoxycarbonyl | 20% Piperidine/Dimethylformamide | 1-7 | Excellent | 6 seconds |

| tert-Butoxycarbonyl | Trifluoroacetic acid/Dichloromethane | 8-14 | Good | 30 minutes |

| Benzyl | Hydrogen/Palladium catalyst | 1-14 | Moderate | 2-18 hours |

Functionalization Protocols

Functionalization protocols for amino-polyethylene glycol five-acid focus on activating the carboxylic acid terminus for bioconjugation while preserving the amino functionality [1] [18]. These methodologies enable site-specific attachment to target molecules through well-established coupling chemistries [14].

Carbodiimide-Mediated Carboxylic Acid Activation

Carbodiimide-mediated activation represents the most versatile approach for carboxylic acid functionalization in amino-polyethylene glycol five-acid synthesis [18] [19]. 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide serves as the preferred activating agent due to its water solubility and favorable reaction kinetics [18]. The mechanism proceeds through formation of an active O-acylisourea intermediate that undergoes nucleophilic displacement by primary amines to form stable amide bonds [18].

The reaction mechanism involves initial attack of the carbodiimide on the carboxylic acid to generate the O-acylisourea intermediate [18]. This intermediate exhibits limited stability in aqueous solutions, requiring immediate reaction with nucleophilic species to prevent hydrolysis and regeneration of the starting carboxylic acid [19]. The coupling efficiency depends critically on pH control, with optimal conditions occurring at pH 4.5 in 4-morpholinoethanesulfonic acid buffer [18].

Dicyclohexyl carbodiimide provides an alternative for non-aqueous coupling reactions, offering enhanced stability and reactivity in organic solvents [18]. However, the formation of insoluble dicyclohexylurea byproducts requires careful filtration procedures to ensure product purity [23]. The choice between water-soluble and organic-soluble carbodiimides depends on the solubility characteristics of the target coupling partner [19].

Enhanced coupling efficiency can be achieved through the addition of N-hydroxysuccinimide as a coupling additive [22]. This approach converts the unstable O-acylisourea intermediate to a more stable N-hydroxysuccinimide ester, extending the reaction window and improving yields [14]. The N-hydroxysuccinimide ester demonstrates superior reactivity toward primary amines while maintaining stability in aqueous media [14].

Site-Specific Conjugation via N-Hydroxysuccinimide Ester Intermediates

N-Hydroxysuccinimide ester intermediates enable highly efficient site-specific conjugation of amino-polyethylene glycol five-acid to target biomolecules [14] [6]. These activated esters demonstrate selective reactivity toward primary aliphatic amine groups while exhibiting minimal cross-reactivity with other nucleophilic species [14]. The conjugation mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the ester, resulting in tetrahedral intermediate formation and subsequent N-hydroxysuccinimide elimination [14].

The reaction selectivity stems from the preferential reactivity of primary amines compared to secondary nucleophiles such as hydroxyl and sulfhydryl groups [14]. While N-hydroxysuccinimide esters can react with these alternative nucleophiles, the resulting esters and thioesters demonstrate limited stability and undergo hydrolysis or displacement by amines under physiological conditions [14]. This selectivity profile makes N-hydroxysuccinimide esters ideal for bioconjugation applications requiring precise control over attachment sites [6].

Reaction conditions for N-hydroxysuccinimide ester conjugation typically employ non-nucleophilic buffers at pH 7-9 to maintain ester stability while promoting amine reactivity [14]. Common buffer systems include phosphate-buffered saline, HEPES buffer, and bicarbonate buffers, all of which provide adequate pH control without interfering with the coupling reaction [14]. The reaction proceeds rapidly at room temperature, with complete conversion typically achieved within 30 minutes to 2 hours depending on amine concentration and buffer conditions [14].

Table 3: N-Hydroxysuccinimide Ester Conjugation Parameters

| Parameter | Optimal Range | Buffer System | Reaction Time | Conversion Efficiency |

|---|---|---|---|---|

| pH | 7.0-9.0 | Phosphate-buffered saline | 30-120 minutes | >95% |

| Temperature | 20-25°C | HEPES buffer | 15-60 minutes | >90% |

| Amine Concentration | 1-10 mM | Bicarbonate buffer | 60-180 minutes | >85% |

Purification and Quality Control

Purification and quality control protocols ensure the integrity and purity of amino-polyethylene glycol five-acid throughout the synthetic process [11] [16]. These methodologies address the challenges associated with polyethylene glycol heterogeneity and the presence of synthetic byproducts [21].

High Performance Liquid Chromatography-Based Separation of Polyethylene Glycol Byproducts

High performance liquid chromatography-based separation techniques provide essential tools for purifying amino-polyethylene glycol five-acid and removing synthetic byproducts [11] [15]. Normal-phase chromatography using amino columns demonstrates particular effectiveness for polyethylene glycol oligomer separation, achieving baseline resolution for oligomers up to 1000 daltons molecular weight [28]. The separation mechanism relies on hydrogen bonding interactions between the polyethylene glycol backbone and the amino stationary phase [15].

Gradient elution systems employing ternary solvent mixtures of hexane, dichloromethane, and methanol provide optimal resolution for lower molecular weight polyethylene glycol oligomers [28]. For higher molecular weight species, binary solvent systems utilizing acetonitrile and water offer superior separation efficiency [28]. The role of hydroxyl-containing solvents proves critical for maintaining adequate retention and resolution of polyethylene glycol oligomers [28].

Reversed-phase chromatography presents an alternative approach for amino-polyethylene glycol five-acid purification, particularly when combined with derivatization strategies [28]. Derivatization with dinitrobenzoyl chloride enhances hydrophobic character and improves chromatographic retention on C18 stationary phases [28]. This approach enables quantitative determination with recovery rates exceeding 95% for properly derivatized samples [28].

Preparative high performance liquid chromatography scaling requires careful optimization of loading conditions and fraction collection protocols [11]. Automated fraction reanalysis systems enable real-time purity assessment, allowing selective pooling of fractions exceeding 95% purity [11]. Column and solvent selection valves facilitate rapid switching between analytical and preparative modes, streamlining the purification workflow [11].

Table 4: High Performance Liquid Chromatography Separation Parameters

| Chromatography Mode | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |

|---|---|---|---|---|

| Normal-phase | Amino column | Hexane/Dichloromethane/Methanol | 1.0-1.5 | 210 |

| Reversed-phase | C18 column | Acetonitrile/Water | 0.8-1.2 | 254 |

| Preparative | C18 column | Triethylamine/Water | 15-25 | 210 |

Mass Spectrometric Validation of Molecular Weight

Mass spectrometric validation provides definitive confirmation of amino-polyethylene glycol five-acid molecular weight and structural integrity [16] [29]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry represents the gold standard for polyethylene glycol molecular weight determination, offering absolute measurement of individual polymer chains [29]. Sample preparation protocols utilizing α-cyano-4-hydroxycinnamic acid matrix and sodium trifluoroacetate cationizing agent enable detection of polyethylene glycol species up to 35,000 daltons [29].

The mass spectrometric analysis reveals characteristic peak spacing of 44 daltons, corresponding to the ethylene oxide repeat unit and confirming sample purity [29]. Resolution of individual chain length-related ions enables precise determination of the polyethylene glycol repeat unit number and end group composition [29]. Experimentally determined average molecular weights demonstrate excellent agreement with theoretical values, providing validation of synthetic success [29].

Electrospray ionization mass spectrometry coupled with ion mobility separation offers enhanced analytical capabilities for complex polyethylene glycol mixtures [16]. Gas-phase ion-molecule reactions reduce spectral complexity and enable resolution of oligomers with different chain lengths [16]. This approach provides superior sensitivity and specificity for characterizing polyethylene glycol materials while differentiating low molecular weight impurities [16].

Ion mobility time-of-flight mass spectrometry enables improved mass determination accuracy for large polyethylene glycol molecules through reduction of spectral complexity [16]. The combination of ion mobility separation with time-of-flight detection provides enhanced resolution and allows determination of polydispersity indices for polyethylene glycol samples [16]. Charge stripping agents such as triethylamine facilitate interpretation of complex mass spectra by reducing charge state distributions [21].

Table 5: Mass Spectrometric Analysis Parameters for Amino-Polyethylene Glycol Five-Acid

| Technique | Matrix System | Mass Range (Da) | Resolution | Accuracy (ppm) |

|---|---|---|---|---|

| MALDI-TOF | α-cyano-4-hydroxycinnamic acid/NaTFA | 100-35,000 | 5,000-15,000 | 10-50 |

| ESI-TOF | Triethylamine charge stripping | 100-10,000 | 10,000-20,000 | 5-20 |

| Ion Mobility-TOF | Gas-phase ion reactions | 500-50,000 | 15,000-25,000 | 2-10 |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.